Docetaxel Trihydrate
Docetaxel Trihydrate
Docebenone is a member of the class of benzoquinones that is p-benzoquinone in which the hydrogens are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor. It is a primary alcohol, an acetylenic compound and a member of 1,4-benzoquinones.
Brand Name:
Vulcanchem
CAS No.:
148408-66-5
VCID:
VC0006374
InChI:
InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
SMILES:
CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Molecular Formula:
C43H53NO14
Molecular Weight:
326.4 g/mol
Docetaxel Trihydrate
CAS No.: 148408-66-5
Inhibitors
VCID: VC0006374
Molecular Formula: C43H53NO14
Molecular Weight: 326.4 g/mol
CAS No. | 148408-66-5 |
---|---|
Product Name | Docetaxel Trihydrate |
Molecular Formula | C43H53NO14 |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 |
Standard InChIKey | WDEABJKSGGRCQA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C |
Canonical SMILES | CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C |
Description | Docebenone is a member of the class of benzoquinones that is p-benzoquinone in which the hydrogens are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor. It is a primary alcohol, an acetylenic compound and a member of 1,4-benzoquinones. |
Synonyms | TC-070787, FT-0083651; 1,7β,10β-trihydroxy-9-oxo-5β,20-epoxytax-11-ene-2α,4,13α-triyl 4-acetate 2-benzoate 13-{(2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoate} trihydrate |
PubChem Compound | 1967 |
Last Modified | Nov 11 2021 |
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